3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine
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Overview
Description
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is a heterocyclic compound that features both thiazole and pyridine rings The thiazole ring is known for its aromaticity and biological activity, while the pyridine ring is a common scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine typically involves the diazotization of 2,6-diaminopyridine followed by coupling with 2-aminothiazole. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the cleavage of the azo bond, yielding the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, while the azo group can undergo redox reactions, influencing cellular processes. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Uniqueness
3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine is unique due to its combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. Its azo linkage also adds to its versatility, allowing it to participate in various redox and substitution reactions .
Properties
CAS No. |
22409-45-6 |
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Molecular Formula |
C8H8N6S |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yldiazenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C8H8N6S/c9-6-2-1-5(7(10)12-6)13-14-8-11-3-4-15-8/h1-4H,(H4,9,10,12) |
InChI Key |
RHISPOKTCUFEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N=NC2=NC=CS2)N)N |
Origin of Product |
United States |
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